3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride
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Overview
Description
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.66 g/mol . It is characterized by the presence of a difluoroethyl group attached to a benzene ring, which is further connected to a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1-Difluoroethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield .
Chemical Reactions Analysis
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
3-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a difluoroethyl group, which can affect its reactivity and applications.
Benzene-1-sulfonyl chloride: Lacks the difluoroethyl group, making it less reactive in certain reactions.
The presence of the difluoroethyl group in this compound imparts unique properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-(1,1-difluoroethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2S/c1-8(10,11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHZVWQOXJYTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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